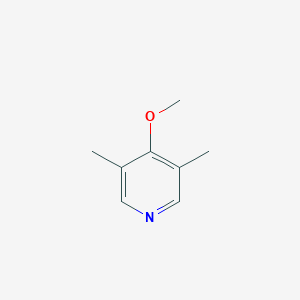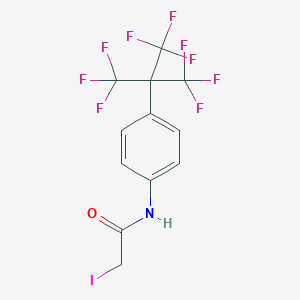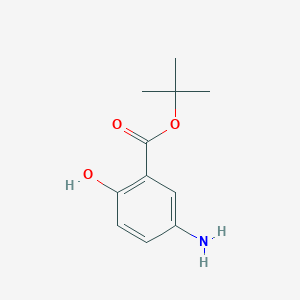![molecular formula C20H32N4O3S B123088 1-cycloheptyl-3-[4-(cycloheptylamino)pyridin-3-yl]sulfonylurea CAS No. 143214-66-8](/img/structure/B123088.png)
1-cycloheptyl-3-[4-(cycloheptylamino)pyridin-3-yl]sulfonylurea
Descripción general
Descripción
N-((4-Cycloheptylaminopyrid-3-yl)sulfonyl)-N’-(cycloheptyl)urea is a synthetic organic compound characterized by its unique structure, which includes a pyridine ring substituted with a sulfonyl group and two cycloheptyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-Cycloheptylaminopyrid-3-yl)sulfonyl)-N’-(cycloheptyl)urea typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes:
Preparation of 4-Cycloheptylaminopyridine: This intermediate can be synthesized by reacting 4-chloropyridine with cycloheptylamine under suitable conditions, such as in the presence of a base like sodium hydroxide or potassium carbonate.
Sulfonylation: The 4-Cycloheptylaminopyridine is then subjected to sulfonylation using a sulfonyl chloride reagent, such as methanesulfonyl chloride or p-toluenesulfonyl chloride, in the presence of a base like triethylamine.
Urea Formation: The final step involves the reaction of the sulfonylated intermediate with cycloheptyl isocyanate to form the desired urea derivative.
Industrial Production Methods
Industrial production of N-((4-Cycloheptylaminopyrid-3-yl)sulfonyl)-N’-(cycloheptyl)urea may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and purification methods like recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-((4-Cycloheptylaminopyrid-3-yl)sulfonyl)-N’-(cycloheptyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the sulfonyl group to a sulfide.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, or sulfuric acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, or tetrahydrofuran.
Substitution: Halogenating agents, nucleophiles like amines or thiols, solvents such as dichloromethane or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: The compound has shown promise as a potential therapeutic agent due to its ability to interact with specific biological targets, such as enzymes or receptors.
Biology: It can be used as a tool compound to study biological pathways and mechanisms, particularly those involving sulfonyl and urea functionalities.
Industry: The compound’s unique structure makes it a candidate for use in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of N-((4-Cycloheptylaminopyrid-3-yl)sulfonyl)-N’-(cycloheptyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl and urea groups play a crucial role in binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways and molecular interactions depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
N-((4-Cyclohexylaminopyrid-3-yl)sulfonyl)-N’-(cyclohexyl)urea: Similar structure but with cyclohexyl groups instead of cycloheptyl groups.
N-((4-Cyclopentylaminopyrid-3-yl)sulfonyl)-N’-(cyclopentyl)urea: Similar structure but with cyclopentyl groups instead of cycloheptyl groups.
N-((4-Cyclooctylaminopyrid-3-yl)sulfonyl)-N’-(cyclooctyl)urea: Similar structure but with cyclooctyl groups instead of cycloheptyl groups.
Uniqueness
N-((4-Cycloheptylaminopyrid-3-yl)sulfonyl)-N’-(cycloheptyl)urea is unique due to the presence of cycloheptyl groups, which can impart distinct steric and electronic properties compared to its analogs with different cycloalkyl groups. These properties can influence the compound’s reactivity, binding affinity, and overall biological activity.
Propiedades
Número CAS |
143214-66-8 |
|---|---|
Fórmula molecular |
C20H32N4O3S |
Peso molecular |
408.6 g/mol |
Nombre IUPAC |
1-cycloheptyl-3-[4-(cycloheptylamino)pyridin-3-yl]sulfonylurea |
InChI |
InChI=1S/C20H32N4O3S/c25-20(23-17-11-7-3-4-8-12-17)24-28(26,27)19-15-21-14-13-18(19)22-16-9-5-1-2-6-10-16/h13-17H,1-12H2,(H,21,22)(H2,23,24,25) |
Clave InChI |
DWUSHNAJJBZDFT-UHFFFAOYSA-N |
SMILES |
C1CCCC(CC1)NC2=C(C=NC=C2)S(=O)(=O)NC(=O)NC3CCCCCC3 |
SMILES canónico |
C1CCCC(CC1)NC2=C(C=NC=C2)S(=O)(=O)NC(=O)NC3CCCCCC3 |
Key on ui other cas no. |
143214-66-8 |
Sinónimos |
BM 27 BM-27 N-((4-cycloheptylaminopyrid-3-yl)sulfonyl)-N'-(cycloheptyl)urea |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details









Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
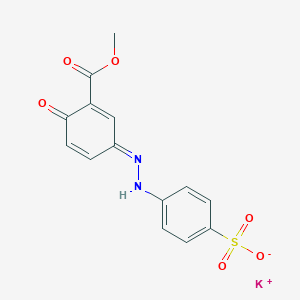
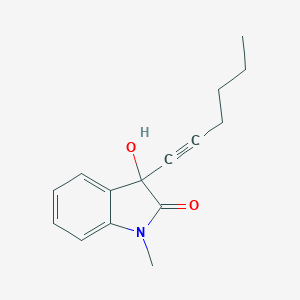
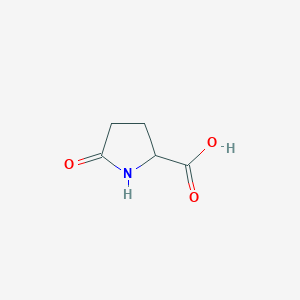
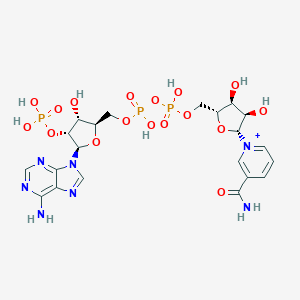
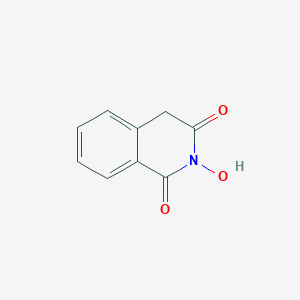
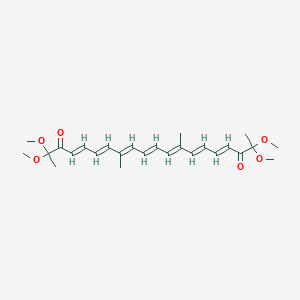
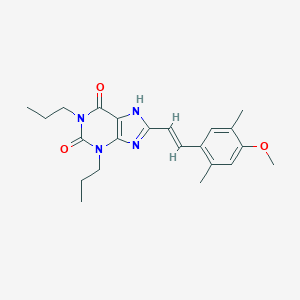
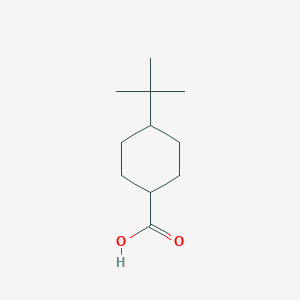
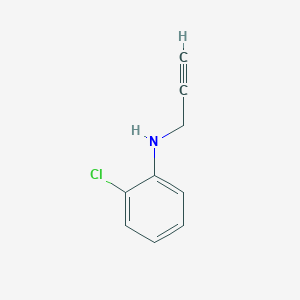
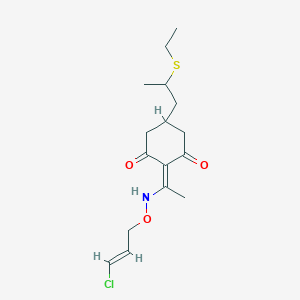
![2-[Amino-(propan-2-ylamino)methylidene]propanedinitrile](/img/structure/B123040.png)
